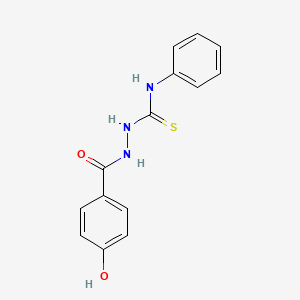

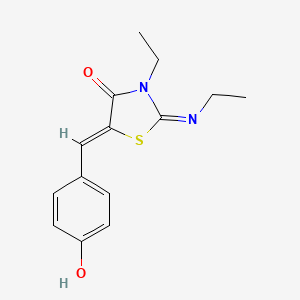

1-(4-Hydroxybenzoyl)-4-phenyl-3-thiosemicarbazide

Descripción general

Descripción

“1-(4-Hydroxybenzoyl)-4-phenyl-3-thiosemicarbazide” is an organic compound. It’s a derivative of 4-Hydroxybenzoic acid, which is a monohydroxybenzoic acid, a phenolic derivative of benzoic acid . It’s also related to 4-hydroxybenzoyl chloride, another derivative of benzoic acid.

Molecular Structure Analysis

The molecular structure of 4-Hydroxybenzoic acid, a related compound, consists of a benzene ring bearing a carboxyl and a hydroxyl group . The exact molecular structure of “this compound” would need to be determined through further analysis.Chemical Reactions Analysis

4-Hydroxybenzoic acid, a related compound, is known to react with various nucleophiles, including amines, alcohols, and thiols . It’s likely that “this compound” would exhibit similar reactivity.Aplicaciones Científicas De Investigación

Synthesis and Characterization

- Thiosemicarbazide derivatives, including those similar to 1-(4-Hydroxybenzoyl)-4-phenyl-3-thiosemicarbazide, have been synthesized and characterized for their complex formation with metals like Co(2+), Cu(2+), and Zn(2+). These complexes have been studied using various spectral methods and theoretical calculations, highlighting their potential in molecular chemistry and material science (Azhari et al., 2015).

Biological Activities

- The antimicrobial potential of thiosemicarbazide derivatives has been investigated, showing that certain compounds exhibit strong activity against bacteria, including resistant strains. This suggests their potential use in developing new antibacterial agents (Ameryckx et al., 2018).

Structural Analysis

- Structural studies of thiosemicarbazide derivatives have been conducted to understand their molecular configurations and interactions. For instance, crystal structure analyses reveal intricate details about the molecular geometry and hydrogen bonding patterns, which are crucial for their chemical reactivity and potential applications in crystallography and materials science (Tahir et al., 2007).

Chemical Reactivity

- Research on the cyclization reactions of thiosemicarbazide groups in compounds like this compound has provided insights into their chemical behavior, leading to the formation of various heterocyclic structures. This is significant for synthetic chemistry and the development of new chemical entities with potential applications in pharmaceuticals and agrochemicals (Gautam et al., 2014).

Mecanismo De Acción

Target of Action

The primary targets of 1-(4-Hydroxybenzoyl)-4-phenyl-3-thiosemicarbazide are likely to be enzymes such as 4-hydroxybenzoyl-CoA thioesterase and p-hydroxybenzoate hydroxylase . These enzymes are involved in the metabolism of 4-hydroxybenzoic acid, a compound structurally similar to this compound .

Mode of Action

This could result in changes to the metabolic pathways these enzymes are involved in .

Biochemical Pathways

The affected pathways are likely related to the metabolism of 4-hydroxybenzoic acid. For instance, 4-hydroxybenzoate hydroxylase is involved in the conversion of 4-hydroxybenzoate into hydroquinone . Similarly, 4-hydroxybenzoyl-CoA thioesterase participates in the conversion of 4-hydroxybenzoyl-CoA into 4-hydroxybenzoate . The downstream effects of these pathways could be altered by the action of this compound .

Pharmacokinetics

Based on its structural similarity to 4-hydroxybenzoic acid, it is likely that it shares similar pharmacokinetic properties .

Result of Action

The molecular and cellular effects of this compound’s action would depend on the specific biochemical pathways it affects. Given its potential targets, it could influence the metabolism of 4-hydroxybenzoic acid and related compounds, potentially altering cellular processes dependent on these metabolites .

Action Environment

Environmental factors such as pH, temperature, and the presence of other metabolites could influence the compound’s action, efficacy, and stability. For instance, the activity of enzymes like 4-hydroxybenzoyl-CoA thioesterase and p-hydroxybenzoate hydroxylase could be affected by these factors, thereby influencing the action of this compound .

Safety and Hazards

The safety data sheet for 4-Hydroxybenzoic acid hydrazide, a related compound, indicates that it is harmful if swallowed, in contact with skin, or if inhaled. It may cause an allergic skin reaction and is toxic to aquatic life with long-lasting effects . Similar precautions would likely apply to “1-(4-Hydroxybenzoyl)-4-phenyl-3-thiosemicarbazide”.

Propiedades

IUPAC Name |

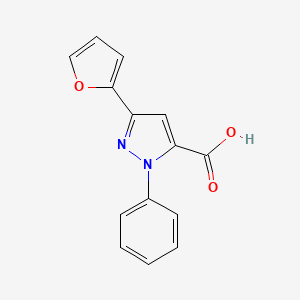

1-[(4-hydroxybenzoyl)amino]-3-phenylthiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O2S/c18-12-8-6-10(7-9-12)13(19)16-17-14(20)15-11-4-2-1-3-5-11/h1-9,18H,(H,16,19)(H2,15,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQIYQBBSEBSNQH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=S)NNC(=O)C2=CC=C(C=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301331073 | |

| Record name | 1-[(4-hydroxybenzoyl)amino]-3-phenylthiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301331073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

33 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24822565 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

26036-25-9 | |

| Record name | 1-[(4-hydroxybenzoyl)amino]-3-phenylthiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301331073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1-(3,4-dichlorophenyl)cyclopentyl]methanamine, HCl](/img/structure/B2441333.png)

![N-(2,5-difluorophenyl)-2-(4-oxobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2441335.png)

![(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(benzo[c][1,2,5]thiadiazol-5-yl)methanone](/img/structure/B2441338.png)

![4-chloro-N-(2-(3,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2441340.png)

![1-[(4-methylpiperazin-1-yl)methyl]-1H-1,2,3-benzotriazole](/img/structure/B2441345.png)